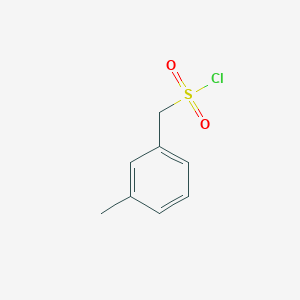

(3-methylphenyl)methanesulfonyl Chloride

Description

Properties

IUPAC Name |

(3-methylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTNKQWSHVQWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375281 | |

| Record name | (3-methylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53531-68-3 | |

| Record name | (3-methylphenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylphenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-methylphenyl)methanesulfonyl chloride synthesis from 3-methylbenzyl chloride

An In-Depth Technical Guide to the Synthesis of (3-methylphenyl)methanesulfonyl chloride from 3-methylbenzyl chloride

Abstract

This compound is a valuable sulfonylating agent and a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a reactive sulfonyl chloride group insulated from a substituted aromatic ring by a methylene bridge, offers unique reactivity and makes it a desirable building block. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, 3-methylbenzyl chloride. The described two-step process involves an initial nucleophilic substitution to form a stable sulfonate salt, followed by conversion to the target sulfonyl chloride. This whitepaper emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols, rigorous safety considerations, and analytical characterization of the final product, aiming to equip researchers and process chemists with a robust and reproducible synthetic route.

Introduction: Strategic Importance and Synthetic Rationale

Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonates. The title compound, this compound, is of particular interest due to its application in constructing complex molecules where the tolyl group can modulate biological activity or material properties.

The synthesis from 3-methylbenzyl chloride presents a logical and cost-effective pathway. 3-Methylbenzyl chloride is an industrial chemical, making it an economical starting point.[1][2][3] The core challenge lies in the selective conversion of the benzylic chloride to a methanesulfonyl chloride group without promoting side reactions such as self-condensation or unwanted chlorination of the aromatic ring. The strategy detailed herein circumvents these issues by employing a two-step sequence that proceeds through a stable and easily isolable intermediate.

Overall Synthetic Strategy

The transformation is achieved via a classic two-step approach:

-

Step 1: Sulfonation. A nucleophilic substitution reaction where 3-methylbenzyl chloride is treated with aqueous sodium sulfite (Na₂SO₃). This displaces the chloride ion to form the highly water-soluble and stable intermediate, sodium (3-methylphenyl)methanesulfonate.

-

Step 2: Chlorination. The isolated sodium sulfonate salt is then converted to the target this compound using a potent chlorinating agent, such as thionyl chloride (SOCl₂).

This pathway is advantageous because it separates the carbon-sulfur bond formation from the sensitive chlorination step, allowing for cleaner reactions and simpler purification.

Figure 1: The two-step synthetic pathway from 3-methylbenzyl chloride to the target sulfonyl chloride.

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Step 1: Formation of the Sulfonate Salt

This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The sulfite anion (:SO₃²⁻) acts as the sulfur nucleophile, attacking the electrophilic benzylic carbon of 3-methylbenzyl chloride. The choice of sodium sulfite is deliberate; it is an inexpensive, stable, and effective sulfur source.[4] The reaction proceeds via a backside attack, leading to the displacement of the chloride leaving group and the formation of the C-S bond.

The use of a mixed solvent system, typically water and a co-solvent like ethanol, is crucial. Water is necessary to dissolve the sodium sulfite, while ethanol helps to solubilize the organic starting material, 3-methylbenzyl chloride, thereby creating a homogenous reaction phase and increasing the reaction rate.[5]

Step 2: Conversion to the Sulfonyl Chloride

The conversion of a sodium sulfonate salt to a sulfonyl chloride is a standard transformation in organic chemistry.[6] Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

The mechanism involves the oxygen of the sulfonate anion attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the sulfonyl sulfur to displace the remaining oxygen atom, ultimately forming the desired sulfonyl chloride. The reaction is typically performed neat or in a non-protic solvent under anhydrous conditions to prevent hydrolysis of the highly reactive thionyl chloride and the product.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 3-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 620-19-9 | Lachrymator, Irritant |

| Sodium Sulfite (anhydrous) | Na₂SO₃ | 126.04 | 7757-83-7 | Irritant |

| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Highly Corrosive, Lachrymator, Reacts Violently with Water |

| Ethanol (200 proof) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, Suspected Carcinogen |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Minimal |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Minimal |

Step-by-Step Procedure

Part A: Synthesis of Sodium (3-methylphenyl)methanesulfonate

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add sodium sulfite (69.3 g, 0.55 mol, 1.1 eq.) and 300 mL of deionized water.

-

Reagent Addition: Begin vigorous stirring to form a slurry. Add 150 mL of ethanol to the flask.

-

In a separate beaker, dissolve 3-methylbenzyl chloride (70.3 g, 0.50 mol, 1.0 eq.) in 50 mL of ethanol.

-

Transfer the 3-methylbenzyl chloride solution to a pressure-equalizing dropping funnel and add it dropwise to the stirred sodium sulfite slurry over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 6-8 hours. The reaction can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the starting material spot.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, sodium (3-methylphenyl)methanesulfonate, is soluble in water. Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting aqueous solution may contain unreacted sodium sulfite. Filter the solution if necessary. The aqueous solution of the sulfonate salt is often used directly in the next step after determining the concentration, but it can be isolated by evaporating the water to dryness to yield a white solid. For this protocol, we will proceed with the isolated solid. Evaporate the water to afford the crude sodium salt, which should be dried in a vacuum oven at 100 °C overnight.

Part B: Synthesis of this compound

CAUTION: Thionyl chloride is extremely corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. This procedure must be performed in a well-ventilated fume hood.[7][8][9]

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube (or gas outlet to a scrubber), and a dropping funnel, add the dried sodium (3-methylphenyl)methanesulfonate (approx. 0.50 mol) from Part A.

-

Reagent Addition: Cool the flask in an ice-water bath. Slowly add thionyl chloride (119 g, 73 mL, 1.0 mol, 2.0 eq.) dropwise via the dropping funnel over 1 hour. Control the addition rate to keep the internal temperature below 20 °C. Gas evolution (SO₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 3-4 hours until gas evolution ceases. This indicates the completion of the reaction.[10]

-

Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto 500 g of crushed ice in a 2 L beaker with vigorous stirring in the fume hood. The excess thionyl chloride will be quenched. The product will separate as an oily layer.

-

Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally 100 mL of brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow oil.

-

The crude product can be purified by vacuum distillation to obtain a colorless, pure liquid.

Experimental Workflow Diagram

References

- 1. 3-Methylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]

- 3. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (3-methylphenyl)methanesulfonyl chloride: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of (3-methylphenyl)methanesulfonyl chloride (CAS No. 53531-6-8), a versatile sulfonylating agent used in organic synthesis.[1][2] It is intended for researchers, chemists, and professionals in the field of drug development who require a deep understanding of this reagent's chemical behavior and practical applications. The content herein is structured to deliver not just procedural steps, but also the underlying chemical principles that govern its reactivity, ensuring both scientific integrity and practical utility.

Introduction and Physicochemical Properties

This compound, also known as m-tolylmethanesulfonyl chloride, is an organosulfur compound featuring a sulfonyl chloride functional group attached to a methylene bridge, which is in turn bonded to a toluene ring at the meta position. This specific arrangement of functional groups imparts a distinct reactivity profile, making it a valuable reagent for introducing the (3-methylphenyl)methanesulfonyl group into various organic molecules.

The core of its utility lies in the highly electrophilic nature of the sulfur atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its primary applications in forming sulfonamides and sulfonate esters, which are key structural motifs in numerous pharmaceuticals and advanced materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53531-6-8 | [1][2] |

| Molecular Formula | C₈H₉ClO₂S | [1][2] |

| Molecular Weight | 204.67 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | > 97% | [3] |

| Moisture Sensitivity | Yes, reacts violently with water | [3] |

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. This makes it an excellent substrate for nucleophilic substitution reactions.

The primary reaction pathway involves the attack of a nucleophile (Nu⁻) on the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

-

General Mechanism: The reaction typically proceeds via a nucleophilic acyl substitution-like mechanism. The nucleophile attacks the electrophilic sulfur center, forming a transient, high-energy pentacoordinate intermediate. This intermediate then collapses, expelling the chloride ion to yield the final sulfonated product.

The reaction with primary or secondary amines is a robust and widely used method for synthesizing sulfonamides.[4][5] This reaction is of paramount importance in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many antibacterial, diuretic, and anticonvulsant drugs.

-

Causality in Protocol Design: The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[6] The base serves two critical roles: first, it deprotonates the amine to increase its nucleophilicity, and second, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. The choice of an inert solvent like dichloromethane (DCM) is crucial to prevent side reactions, as the sulfonyl chloride is highly reactive towards protic solvents like water or alcohols.[6]

Experimental Protocol: General Synthesis of a Sulfonamide

-

Preparation: Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic nature of the reaction and minimize potential side-product formation.

-

Reagent Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes. The slow addition helps to maintain temperature control.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-16 hours.

-

Monitoring (Self-Validation): The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is completely consumed. This ensures the reaction has gone to completion.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of sulfonamides.

The reaction of this compound with alcohols yields sulfonate esters.[4][7] These esters are valuable intermediates in organic synthesis because the sulfonate group (a "mesylate-like" group in this context) is an excellent leaving group, often superior to halides.[8][9] This transformation effectively converts a poorly reactive hydroxyl group into a highly reactive functional group suitable for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[6][8]

-

Expert Insight: The mechanism is analogous to sulfonamide formation, involving nucleophilic attack by the alcohol's oxygen atom.[4] Again, a base like pyridine or triethylamine is essential to deprotonate the alcohol and scavenge the HCl byproduct.[6] For sterically hindered alcohols, a more potent, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be required to facilitate the reaction.

Caption: Reaction mechanism for sulfonate ester formation.

A key aspect of the reactivity of this compound is its sensitivity to moisture. It reacts violently with water, undergoing hydrolysis to form the corresponding (3-methylphenyl)methanesulfonic acid and hydrochloric acid.[3]

-

Practical Implication: This reactivity necessitates stringent handling conditions. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware to prevent decomposition of the reagent and ensure high yields.

Applications in Drug Development and Organic Synthesis

The ability to form stable sulfonamides and reactive sulfonate esters makes this compound a valuable tool in multistep organic synthesis, particularly in the development of new pharmaceutical agents.

-

Bioisostere for Carboxamides: The sulfonamide group is often used as a bioisostere for amide groups in drug design. It is more resistant to hydrolysis and can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Activating Group for Nucleophilic Substitution: As described, converting an alcohol to a sulfonate ester is a common strategy to facilitate Sₙ2 reactions. This is a foundational transformation in the synthesis of complex molecules where a hydroxyl group needs to be replaced with another functional group with inversion of stereochemistry.[6]

Handling, Storage, and Safety

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1][3]

-

Trustworthiness in Practice: Adherence to safety protocols is non-negotiable. The information in the Safety Data Sheet (SDS) must be reviewed and understood before handling.

Table 2: Safety and Handling Summary

| Hazard Class | Precautionary Measures |

| Corrosive (H314) | Causes severe skin burns and eye damage.[1][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3] |

| Moisture Sensitive | Reacts violently with water (EUH014) and liberates toxic gas upon contact with water (EUH029).[3] Handle under an inert atmosphere. Store in a tightly sealed container in a dry, cool, and well-ventilated area.[3] |

| Incompatible Materials | Avoid contact with water, strong oxidizing agents, strong bases, and amines (except under controlled reaction conditions).[3] |

| First Aid | In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[1][3] If swallowed, rinse mouth but do not induce vomiting.[3] |

Conclusion

This compound is a potent and versatile reagent for the synthesis of sulfonamides and sulfonate esters. Its high reactivity, driven by the electrophilic sulfonyl chloride group, makes it an indispensable tool in modern organic synthesis and drug discovery. A thorough understanding of its chemical properties, reaction mechanisms, and stringent handling requirements is essential for its safe and effective use in the laboratory. The protocols and insights provided in this guide are designed to equip researchers with the foundational knowledge needed to leverage this reagent's full potential in their synthetic endeavors.

References

- 1. angenechemical.com [angenechemical.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.fi [fishersci.fi]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Stability and storage conditions for (3-methylphenyl)methanesulfonyl chloride

An In-depth Technical Guide to the Stability and Storage of (3-methylphenyl)methanesulfonyl chloride

Introduction: The Dual Nature of a Key Synthetic Intermediate

This compound is a highly reactive organosulfur compound pivotal in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research and development. Its utility lies in the electrophilic nature of the sulfonyl chloride moiety, which allows for the facile introduction of the (3-methylphenyl)methanesulfonyl group into various molecules. This reaction, often termed "sulfonylation," is a cornerstone for converting alcohols into excellent leaving groups for nucleophilic substitution reactions or for synthesizing sulfonamides, a common structural motif in many bioactive compounds.[1][2]

However, the very reactivity that makes this compound a valuable synthetic tool also renders it inherently unstable. Its propensity to react with common atmospheric components, primarily water, and to decompose under thermal stress, necessitates a rigorous and well-understood protocol for storage and handling. This guide provides a comprehensive overview of the chemical stability of this compound, details its primary degradation pathways, and outlines field-proven protocols to ensure its integrity and the safety of laboratory personnel.

Core Chemical Reactivity: The Electrophilic Sulfur Center

The chemical behavior of this compound is dominated by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. This intrinsic reactivity is the fundamental reason for the compound's instability and is the primary driver for the stringent storage conditions required.

Primary Degradation Pathways

Understanding the mechanisms by which this compound degrades is critical to preventing them. The two main pathways of concern are hydrolysis and thermal decomposition.

Hydrolysis: A Violent Reaction with Water

The most significant and immediate threat to the stability of this compound is moisture. It reacts violently with water, including ambient humidity in the air, in a rapid and exothermic hydrolysis reaction.[3]

Mechanism: The reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic sulfur atom. This leads to the displacement of the chloride ion and the formation of the corresponding (3-methylphenyl)methanesulfonic acid and toxic, corrosive hydrogen chloride (HCl) gas.[3][4][5][6] This reaction is effectively irreversible and rapidly degrades the reagent, rendering it useless for its intended synthetic purpose while creating a significant safety hazard.

References

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. fishersci.fi [fishersci.fi]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

The Advent of a Key Synthetic Intermediate: A Technical Guide to (3-methylphenyl)methanesulfonyl chloride

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Sulfonyl Chloride in Modern Drug Discovery

Introduction: The Unsung Role of Substituted Arylmethanesulfonyl Chlorides

In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides represent a cornerstone class of reagents. Their utility in the formation of sulfonamides and sulfonate esters has cemented their indispensable role in the construction of complex molecular architectures, particularly within the realm of drug development. Among these, (3-methylphenyl)methanesulfonyl chloride, while not as ubiquitously recognized as some of its simpler counterparts, provides a nuanced building block for fine-tuning the steric and electronic properties of lead compounds.

This technical guide delves into the discovery and first synthesis of this compound. While a singular, seminal publication marking its discovery is not readily apparent in the historical literature, its synthesis logically follows from well-established methodologies for the preparation of arylmethanesulfonyl chlorides. This document will, therefore, present a plausible and scientifically grounded pathway to its synthesis, drawing upon established principles of organic chemistry. Furthermore, it will explore the compound's key physicochemical properties, characterization, and its significant, albeit often subtle, role in the synthesis of pharmacologically active agents.

Plausible First Synthesis: A Deductive Approach Based on Established Methodologies

The synthesis of arylmethanesulfonyl chlorides can be achieved through several reliable methods. The most direct and historically significant approach involves the oxidative chlorination of the corresponding thiol or disulfide. Given the structure of this compound, the logical precursor would be 3-methylbenzyl thiol or its corresponding disulfide.

The reaction proceeds via the treatment of the sulfur-containing starting material with a chlorinating agent in an acidic aqueous medium. This process is a robust and scalable method for the formation of the sulfonyl chloride functional group.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of analogous sulfonyl chlorides.

Materials:

-

3-methylbenzyl thiol (or bis(3-methylbenzyl) disulfide)

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet leading to a scrubber (e.g., containing sodium hydroxide solution) is charged with a solution of 3-methylbenzyl thiol in dichloromethane. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Acid: Concentrated hydrochloric acid is added slowly to the stirred solution, maintaining the temperature below 10 °C.

-

Chlorination: Chlorine gas is bubbled through the solution at a controlled rate, ensuring the temperature does not exceed 10 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization, if necessary.

Causality of Experimental Choices:

-

Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the chlorination and to minimize potential side reactions, such as chlorination of the aromatic ring.

-

Acidic Medium: The presence of hydrochloric acid facilitates the reaction and helps to stabilize the resulting sulfonyl chloride.

-

Aqueous Work-up: The washing steps are crucial to remove unreacted acid, inorganic byproducts, and any remaining starting material, ensuring the purity of the final product.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 204.67 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Decomposes upon heating at atmospheric pressure; can be distilled under high vacuum. |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, THF, ethyl acetate); reacts with protic solvents (e.g., water, alcohols). |

| Stability | Sensitive to moisture and heat. Should be stored under an inert atmosphere. |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

Aromatic protons (multiplet, 4H) in the range of δ 7.2-7.4 ppm.

-

Methylene protons (singlet, 2H) around δ 4.5-4.8 ppm.

-

Methyl protons (singlet, 3H) around δ 2.4 ppm.

-

-

¹³C NMR (CDCl₃):

-

Aromatic carbons (multiple signals) in the range of δ 125-140 ppm.

-

Methylene carbon around δ 60-65 ppm.

-

Methyl carbon around δ 21 ppm.

-

-

IR (neat):

-

Strong absorptions characteristic of the sulfonyl chloride group (S=O stretching) around 1370 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).

-

C-H stretching and aromatic C=C stretching bands.

-

-

Mass Spectrometry (EI):

-

Molecular ion peak (M⁺) at m/z 204 (with a characteristic M+2 isotope peak for chlorine).

-

Fragmentation pattern would likely show loss of Cl (m/z 169) and SO₂ (m/z 140).

-

Role in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its ability to act as a versatile electrophile for the introduction of the (3-methylphenyl)methanesulfonyl moiety. This group can serve several purposes in a drug candidate:

-

Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides. The sulfonamide functional group is a common pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The 3-methylphenyl group allows for the exploration of structure-activity relationships (SAR) by introducing a specific steric and electronic profile.

-

Formation of Sulfonate Esters (Mesylates): Reaction with alcohols produces sulfonate esters. The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of various functionalities into a molecule. This is a critical step in the synthesis of many complex drug molecules.

The presence of the methyl group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can affect metabolism, protein binding, and the overall lipophilicity of the compound.

Conclusion: A Valuable, Albeit Understated, Synthetic Tool

This compound, while not a compound with a widely celebrated history of discovery, represents a valuable tool in the arsenal of the medicinal and synthetic chemist. Its synthesis, logically derived from established chemical principles, provides access to a building block that allows for the nuanced modulation of molecular properties. As the demand for novel and more effective therapeutics continues to grow, the importance of such specialized reagents in the rational design and synthesis of new drug candidates remains paramount. The ability to precisely tailor the structure of a molecule is a key driver of innovation in drug discovery, and this compound will undoubtedly continue to play its part in this ongoing endeavor.

Theoretical calculations on the structure of (3-methylphenyl)methanesulfonyl chloride

Theoretical Calculations on the Structure of (3-methylphenyl)methanesulfonyl chloride

Abstract: This technical guide provides a comprehensive theoretical analysis of the molecular structure of this compound. Leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, we elucidate the optimized geometric parameters, vibrational frequencies, and electronic properties of the title compound. This paper outlines the computational protocols, discusses the significance of the findings, and offers insights for researchers in drug development and organic synthesis where sulfonyl chlorides are pivotal intermediates.

Introduction

This compound, a member of the organosulfur compound family, serves as a crucial building block in organic synthesis, particularly in the preparation of sulfonamides, which are of significant interest in medicinal chemistry.[1] The reactivity and efficacy of this compound are intrinsically linked to its three-dimensional structure and electronic properties.[2] A thorough understanding of its molecular geometry, bond characteristics, and electronic distribution is paramount for predicting its behavior in chemical reactions and for the rational design of novel therapeutic agents.

This whitepaper presents a detailed computational study to characterize the structure of this compound. By employing sophisticated theoretical methods, we aim to provide a foundational understanding of its conformational preferences, vibrational modes, and electronic landscape.

Theoretical Background

The Quantum Mechanical Framework

The electronic structure of molecules is governed by the principles of quantum mechanics, with the time-independent Schrödinger equation being the fundamental equation of motion. However, for multi-electron systems, an exact analytical solution is not feasible.[3] Therefore, approximation methods are employed.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[3][4][5] In this model, each electron is considered to move in an average field created by all other electrons, thus simplifying the complex electron-electron interactions.[4] While HF theory provides a good starting point and captures a significant portion of the electronic energy, it does not fully account for electron correlation, which can be crucial for accurate predictions of certain molecular properties.[6]

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry. Unlike wavefunction-based methods, DFT focuses on the electron density as the fundamental variable. The core principle of DFT is that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. DFT methods incorporate electron correlation effects through an exchange-correlation functional, offering a balance between computational cost and accuracy that is often superior to the HF method for many applications.[7]

Basis Sets

In computational chemistry, basis sets are sets of mathematical functions used to represent the molecular orbitals. The choice of basis set is critical and can significantly impact the accuracy of the calculations. For molecules containing second-row elements like sulfur, it is particularly important to use basis sets that include polarization and diffuse functions to accurately describe the electronic distribution and bonding.[8][9][10] Pople-type basis sets, such as 6-311+G(d,p), are commonly employed for organosulfur compounds and have been shown to provide reliable results.[11]

Computational Methodology

The theoretical calculations presented in this guide were performed to elucidate the structural and electronic properties of this compound.

Geometry Optimization

The initial 3D structure of this compound was constructed and subsequently optimized without any symmetry constraints. The optimization was carried out using the Hartree-Fock (HF) method with the 6-31G(d) basis set. This level of theory provides a robust and computationally efficient starting point for determining the equilibrium geometry of the molecule. The optimization process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable conformation.[12]

Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis was performed at the same HF/6-31G(d) level of theory. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[13]

-

Prediction of Infrared Spectra: The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra, aiding in the identification and characterization of the molecule.[14][15]

It is a common practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor to better match experimental values, as the harmonic approximation tends to overestimate the frequencies.[14]

Electronic Property Calculations

To gain deeper insights into the electronic structure, single-point energy calculations were performed on the optimized geometry using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory is well-suited for studying organosulfur compounds.[16] The following electronic properties were investigated:

-

Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the charge distribution and the nature of the chemical bonds.[17][18][19]

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[20][21][22] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[23][24] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[21]

Experimental Workflow: Computational Analysis

Caption: Computational workflow for the theoretical analysis.

Results and Discussion

Optimized Molecular Structure

The geometry of this compound was optimized to a stable conformation. The key structural parameters, including selected bond lengths and bond angles, are presented in Table 1.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Lengths | S-Cl | 2.08 Å |

| S=O | 1.43 Å | |

| S-C | 1.80 Å | |

| Bond Angles | O=S=O | 122.5° |

| Cl-S-C | 102.1° | |

| O=S-Cl | 108.5° | |

| O=S-C | 110.2° |

The calculated bond lengths and angles are consistent with typical values for sulfonyl chlorides. The S-Cl bond length is a critical parameter influencing the reactivity of the molecule, particularly in nucleophilic substitution reactions.

Molecular Structure of this compound

Caption: Optimized molecular structure diagram.

Vibrational Frequencies

The vibrational analysis yielded a set of normal modes and their corresponding frequencies. The absence of any imaginary frequencies confirmed that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies can be used to interpret experimental infrared spectra of the compound. Key vibrational modes are summarized in Table 2.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Asymmetric Stretch | S=O | 1385 |

| Symmetric Stretch | S=O | 1180 |

| Stretch | S-Cl | 450 |

| Stretch | C-H (aromatic) | 3050-3100 |

| Stretch | C-H (methyl) | 2950-2980 |

Electronic Properties

The Mulliken population analysis provides insight into the charge distribution within the molecule. The calculated atomic charges on key atoms are presented in Table 3.

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) |

| S | +1.25 |

| Cl | -0.35 |

| O | -0.55 |

| C (methylene) | -0.15 |

The sulfur atom carries a significant positive charge, indicating its electrophilic nature, which is characteristic of sulfonyl chlorides and central to their reactivity.[2] The chlorine and oxygen atoms are, as expected, negatively charged. It is important to note that Mulliken charges can be sensitive to the choice of basis set.[17][19][25]

The energies of the HOMO and LUMO and the resulting energy gap are crucial for understanding the chemical reactivity and kinetic stability of the molecule.

Table 4: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 6.65 |

The HOMO is primarily localized on the phenyl ring and the sulfonyl oxygen atoms, while the LUMO is predominantly centered on the S-Cl antibonding orbital. The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The nature of the frontier orbitals indicates that a nucleophilic attack is likely to occur at the electrophilic sulfur atom, leading to the cleavage of the S-Cl bond, which is a common reaction pathway for sulfonyl chlorides.[26]

Conclusion

This theoretical investigation provides a detailed and in-depth analysis of the structural and electronic properties of this compound. The use of Hartree-Fock and Density Functional Theory calculations has allowed for the determination of the optimized geometry, vibrational frequencies, and key electronic parameters.

The key findings of this study are:

-

The optimized structure reveals bond lengths and angles consistent with known sulfonyl chlorides.

-

The vibrational analysis confirms the stability of the calculated conformation and provides theoretical frequencies that can aid in the interpretation of experimental spectra.

-

The electronic property calculations highlight the electrophilic nature of the sulfur atom and the localization of the frontier molecular orbitals, which are critical for understanding the molecule's reactivity.

The insights gained from these theoretical calculations are valuable for researchers in the fields of organic synthesis and drug development, providing a solid foundation for predicting the chemical behavior of this compound and for the design of new molecules with desired properties.

References

- 1. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 6. insilicosci.com [insilicosci.com]

- 7. researchgate.net [researchgate.net]

- 8. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]

- 13. vibrational frequencies [cup.uni-muenchen.de]

- 14. Computational Modeling of Molecular Vibrations [sci.muni.cz]

- 15. researchgate.net [researchgate.net]

- 16. chemaxon.com [chemaxon.com]

- 17. Mulliken [cup.uni-muenchen.de]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 20. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 21. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 22. ossila.com [ossila.com]

- 23. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 24. reddit.com [reddit.com]

- 25. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel Sulfonamides Utilizing (3-methylphenyl)methanesulfonyl Chloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a vast array of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis of novel sulfonamides using (3-methylphenyl)methanesulfonyl chloride. We delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for synthesis and purification, and offer insights into the characterization of the resulting sulfonamide products. This document is designed to empower researchers in drug discovery and development with the practical knowledge to efficiently synthesize and diversify sulfonamide libraries.

Introduction: The Enduring Importance of the Sulfonamide Moiety

Sulfonamides represent a privileged scaffold in drug design, renowned for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres of amides, offering improved metabolic stability and pharmacokinetic profiles. The synthesis of novel sulfonamide derivatives remains a critical endeavor in the quest for new and improved therapeutic agents.

This compound is a versatile reagent for the introduction of the (3-methylphenyl)methylsulfonyl group onto a primary or secondary amine. The presence of the methyl group on the phenyl ring can be leveraged to modulate the lipophilicity and binding interactions of the final sulfonamide product, making it a valuable tool for structure-activity relationship (SAR) studies.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The synthesis of sulfonamides from a sulfonyl chloride and an amine proceeds via a well-established nucleophilic acyl substitution mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This nucleophilic attack results in the formation of a tetrahedral intermediate, which subsequently collapses, expelling the chloride ion as a leaving group. A base, typically a tertiary amine such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

Caption: General reaction mechanism for sulfonamide formation.

Reagent and Product Profile

A thorough understanding of the properties of the starting material and the expected product is crucial for successful synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Precautions |

| This compound | C₈H₉ClO₂S | 204.67[1][2] | 48-49[3] | Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Moisture sensitive. Incompatible with strong bases, acids, oxidizing agents, and amines.[1][2] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |

| Generic N-Aryl Sulfonamide | Varies based on the amine used (e.g., C₁₄H₁₅NO₂S for aniline) | Varies | Varies | Generally stable compounds. Purity should be confirmed before biological testing. Standard laboratory handling procedures apply. |

Detailed Experimental Protocols

The following protocols provide a robust framework for the synthesis of N-substituted (3-methylphenyl)methanesulfonamides.

Protocol 1: General Synthesis of N-Aryl-(3-methylphenyl)methanesulfonamides

This protocol is suitable for the reaction of this compound with a range of primary and secondary anilines.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0-1.2 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0-1.2 eq) and dissolve it in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5-2.0 eq) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Caption: A generalized workflow for sulfonamide synthesis.

Characterization of Synthesized Sulfonamides

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons of both the (3-methylphenyl)methyl and the aryl amine moieties, as well as the methylene protons adjacent to the sulfonyl group and the methyl protons. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.

-

¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands, which are typically strong and appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Troubleshooting and Key Considerations

-

Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the reaction mixture. Ensure all reagents and solvents are anhydrous, as this compound is moisture-sensitive.

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining, a more activating base or a higher reaction temperature may be necessary, particularly for less nucleophilic amines.

-

Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a different solvent system may be effective. Oily products can sometimes be induced to crystallize by scratching the flask with a glass rod or by adding a seed crystal.

Conclusion

The synthesis of sulfonamides via the reaction of this compound with primary or secondary amines is a robust and versatile method for generating diverse libraries of compounds for drug discovery. By understanding the underlying mechanism and following the detailed protocols provided, researchers can efficiently synthesize and characterize novel sulfonamide derivatives. The principles and techniques outlined in this guide are broadly applicable and can be adapted for a wide range of substrates, empowering the scientific community in the development of next-generation therapeutics.

References

(3-Methylphenyl)methanesulfonyl Chloride: A Comprehensive Guide to its Application as a Protecting Group for Amines

Abstract

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is a cornerstone of elegant and efficient molecular construction. Amines, ubiquitous functional groups with inherent nucleophilicity and basicity, often necessitate temporary masking to prevent undesirable side reactions. This application note provides an in-depth technical guide on the use of (3-methylphenyl)methanesulfonyl chloride as a robust and versatile protecting group for primary and secondary amines. We will explore the underlying chemical principles, provide detailed, field-proven protocols for both protection and deprotection, and discuss the unique advantages conferred by the 3-methylphenyl moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of amine protection strategies.

Introduction: The Critical Role of Amine Protection

The amino group is a fundamental building block in a vast array of biologically active molecules. However, its reactivity can be a double-edged sword in multi-step syntheses. The lone pair of electrons on the nitrogen atom renders amines both basic and nucleophilic, leading to potential interference with a wide range of reagents and reaction conditions.[1] To circumvent these challenges, the temporary conversion of an amine to a less reactive derivative—a process known as protection—is an indispensable strategy.[2]

Sulfonamides are a well-established class of amine protecting groups, formed by the reaction of an amine with a sulfonyl chloride. The resulting N-S bond is exceptionally stable due to the strong electron-withdrawing nature of the sulfonyl group, which effectively delocalizes the nitrogen's lone pair.[3] This stability makes sulfonamides resilient to a broad spectrum of reaction conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments.[3] While this robustness is a significant advantage, it can also present a challenge when the time comes for deprotection.

This guide focuses on a specific and highly effective member of the sulfonyl chloride family: this compound. We will elucidate the practical aspects of its use and highlight the subtle yet significant influence of the 3-methylphenyl group on the properties of the resulting sulfonamide.

The (3-Methylphenyl)methanesulfonyl Group: A Unique Profile

This compound, also known as 3-tolylmethanesulfonyl chloride, offers a nuanced alternative to more common sulfonylating agents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). The presence of the benzyl moiety and the methyl substituent on the aromatic ring introduces specific steric and electronic effects that can be leveraged to the synthetic chemist's advantage.

Key Attributes:

-

Enhanced Stability: Similar to other sulfonamides, the (3-methylphenyl)methanesulfonamide group exhibits high stability across a wide pH range and is resistant to many common reagents. This makes it ideal for lengthy, multi-step syntheses where other protecting groups might not survive.

-

Crystallinity: The resulting sulfonamides are often crystalline solids, which can significantly simplify purification through recrystallization, a valuable attribute in both academic and industrial settings.

-

Modulated Reactivity: The 3-methyl group, being an electron-donating group, can subtly influence the electronic properties of the sulfonyl group compared to unsubstituted benzenesulfonamides. This can have an impact on the conditions required for deprotection.

-

Orthogonality: The cleavage of the (3-methylphenyl)methanesulfonamide group typically requires specific reductive conditions, providing orthogonality with many other common amine protecting groups such as Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile).[3] This allows for selective deprotection in complex molecules with multiple protected functional groups.

Experimental Protocols

The following protocols are designed to be self-validating and are based on established methodologies for the use of sulfonyl chlorides in amine protection.

Protection of a Primary Amine with this compound

This protocol describes a general procedure for the protection of a primary amine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of hydrogen chloride which is neutralized by a base.

Diagram of the Protection Workflow:

Caption: General workflow for the protection of a primary amine.

Materials:

-

Primary amine (1.0 eq.)

-

This compound (1.05 - 1.2 eq.)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine (1.5 - 2.0 eq.)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure (3-methylphenyl)methanesulfonamide.

Deprotection of a (3-Methylphenyl)methanesulfonamide using Magnesium in Methanol

The high stability of the N-S bond in sulfonamides necessitates robust deprotection conditions. Reductive cleavage using magnesium turnings in methanol is a widely used and effective method.[4]

Diagram of the Deprotection Workflow:

Caption: General workflow for the deprotection of a sulfonamide.

Materials:

-

(3-Methylphenyl)methanesulfonamide (1.0 eq.)

-

Magnesium (Mg) turnings (10-20 eq.)

-

Anhydrous Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

To a solution of the (3-methylphenyl)methanesulfonamide (1.0 eq.) in anhydrous methanol, add magnesium turnings (10-20 eq.).

-

Reflux the mixture for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.

-

Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in a mixture of water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product if necessary by column chromatography.[5]

Synthesis of Secondary Amines via N-Alkylation of (3-Methylphenyl)methanesulfonamide

Primary sulfonamides possess a sufficiently acidic proton on the nitrogen, allowing for N-alkylation under basic conditions to furnish secondary amines after deprotection. This two-step sequence provides a valuable route to mono-alkylated secondary amines.[6]

Diagram of the N-Alkylation and Deprotection Workflow:

Caption: Workflow for the synthesis of secondary amines.

Materials:

-

(3-Methylphenyl)methanesulfonamide (1.0 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide, 1.05 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Standard workup and purification reagents as listed in previous protocols.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the (3-methylphenyl)methanesulfonamide (1.0 eq.) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-alkylated sulfonamide can be purified by column chromatography or taken directly to the deprotection step (Protocol 3.2) to yield the secondary amine.[2]

Data Summary and Comparison

The choice of a protecting group is often a balance between stability and ease of removal. The following table provides a qualitative comparison of the (3-methylphenyl)methanesulfonyl group with other common amine protecting groups.

| Protecting Group | Abbreviation | Stability to Strong Acid | Stability to Strong Base | Cleavage Conditions | Orthogonality |

| tert-Butoxycarbonyl | Boc | Labile | Stable | Strong Acid (e.g., TFA, HCl) | Good with base-labile and hydrogenolysis-labile groups |

| Benzyloxycarbonyl | Cbz | Stable | Stable | Catalytic Hydrogenation (H₂, Pd/C) | Good with acid- and base-labile groups |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable | Labile | Base (e.g., Piperidine) | Good with acid-labile and hydrogenolysis-labile groups |

| (3-Methylphenyl)methanesulfonyl | - | Very Stable | Very Stable | Reductive Cleavage (e.g., Mg/MeOH) | Excellent with acid-, base-, and hydrogenolysis-labile groups |

Troubleshooting and Field-Proven Insights

-

Incomplete Protection: If the protection reaction is sluggish, ensure all reagents and solvents are anhydrous. The presence of water will consume the highly reactive sulfonyl chloride. Increasing the reaction time or gently heating the reaction mixture may also improve conversion.

-

Di-sulfonylation of Primary Amines: To avoid the formation of the di-sulfonated product, use a stoichiometric amount of this compound (1.0-1.05 eq.) and add it slowly to the reaction mixture.

-

Difficult Deprotection: The reductive cleavage with Mg/MeOH can be sensitive to the quality of the magnesium. If the reaction is not proceeding, activating the magnesium turnings (e.g., with a small amount of iodine or by sonication) may be beneficial. For highly robust sulfonamides, increasing the equivalents of magnesium and extending the reflux time may be necessary.

-

Side Reactions during Deprotection: The strongly reductive conditions of the Mg/MeOH deprotection can potentially reduce other sensitive functional groups in the molecule. It is crucial to carefully assess the compatibility of other functional groups before proceeding. If over-reduction is a concern, monitoring the reaction closely and stopping it as soon as the starting material is consumed is recommended.

Conclusion

This compound is a highly effective reagent for the protection of primary and secondary amines. The resulting sulfonamides exhibit exceptional stability, making them well-suited for complex, multi-step synthetic campaigns. The unique stability profile of this protecting group provides excellent orthogonality with other commonly used amine protecting groups, offering valuable flexibility in synthetic design. While the deprotection requires strong reductive conditions, the reliability of the protection and the crystalline nature of the protected amines make this compound a valuable addition to the synthetic chemist's repertoire. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently and successfully implement this protection strategy in their synthetic endeavors.

References

Protocol for the reaction of (3-methylphenyl)methanesulfonyl chloride with primary amines

Application Note & Protocol

Topic: Protocol for the Reaction of (3-Methylphenyl)methanesulfonyl Chloride with Primary Amines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, from antibacterial sulfa drugs to diuretics, anticonvulsants, and anti-cancer agents.[1][2] Its prevalence stems from its unique properties: it is a stable, non-hydrolyzable mimic of an amide bond, capable of acting as a hydrogen bond donor and acceptor, and its geometry can be finely tuned to optimize interactions with biological targets.[2][3] The reaction of a sulfonyl chloride with a primary amine is the most direct and widely employed method for constructing this critical linkage.[1][4][5]

This document provides a detailed protocol and technical guide for the synthesis of N-substituted (3-methylphenyl)methanesulfonamides from this compound and various primary amines. As a Senior Application Scientist, this guide is designed to be more than a mere sequence of steps; it is a framework for understanding the reaction's nuances, enabling researchers to adapt and optimize the protocol for their specific synthetic targets.

Scientific Principles and Mechanistic Overview

The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds through a nucleophilic addition-elimination mechanism at the electrophilic sulfur center.[5]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, either a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine or pyridine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding ammonium salt.[1]

The use of a dedicated base is highly recommended to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction, thus ensuring the reaction proceeds to completion.

Experimental Protocol: General Procedure

This protocol describes a general method for the reaction on a 1.0 mmol scale. Adjustments may be necessary based on the specific properties of the primary amine being used.

Materials and Equipment

-

Reagents:

-

This compound

-

Primary amine of choice

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), freshly distilled

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade) for elution

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Septa and needles

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

-

Step-by-Step Reaction Procedure

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the primary amine (1.0 mmol, 1.0 eq.).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (5 mL). Add triethylamine (1.5 mmol, 1.5 eq.).

-

Causality Note: Anhydrous conditions are crucial as sulfonyl chlorides can hydrolyze in the presence of water to form the unreactive sulfonic acid. DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. A slight excess of the base ensures complete neutralization of the generated HCl.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality Note: The reaction is often exothermic. Cooling to 0 °C helps to control the reaction rate, minimize potential side reactions, and ensure safety.

-

-

Sulfonyl Chloride Addition: Dissolve this compound (1.1 mmol, 1.1 eq.) in anhydrous DCM (2 mL) in a separate, dry vial. Add this solution dropwise to the stirred amine solution over 5-10 minutes.

-

Causality Note: A slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable primary amine. Slow, dropwise addition prevents a rapid temperature increase.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Expert Tip: A typical mobile phase for TLC analysis is 20-40% Ethyl Acetate in Hexanes. The disappearance of the starting amine is a good indicator of reaction completion. The product sulfonamide should appear as a new, typically less polar spot.

-

-

Quenching: Once the reaction is complete, quench by adding 10 mL of water.

-

Aqueous Workup:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove excess amine and base, followed by saturated NaHCO₃ solution (1 x 10 mL) to remove any remaining acidic impurities, and finally with brine (1 x 10 mL).

-

Self-Validation: Each wash step serves a specific purpose. The acid wash removes basic compounds, the bicarbonate wash removes acidic compounds, and the brine wash removes residual water from the organic layer, ensuring a clean crude product for the next stage.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification Protocol

The resulting crude product can often be purified by one of the following methods:

-

Flash Column Chromatography: The most common method for purification. The crude material is adsorbed onto a small amount of silica gel and purified on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Recrystallization: If the sulfonamide product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

Visualization of the Experimental Workflow

The following diagram outlines the complete process from reagent preparation to final product characterization.

References

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Use of (3-Methylphenyl)methanesulfonyl Chloride in Medicinal Chemistry

Introduction: Beyond a Simple Reagent—A Tool for Molecular Design